molecular formula C11H19NO4 B581155 (2R,4S)-4-tert-Butyl 2-methyl pyrrolidine-2,4-dicarboxylate CAS No. 1253792-86-7

(2R,4S)-4-tert-Butyl 2-methyl pyrrolidine-2,4-dicarboxylate

Cat. No.: B581155
CAS No.: 1253792-86-7
M. Wt: 229.276
InChI Key: JTWOXUBLFSMVCK-JGVFFNPUSA-N
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Description

Historical Context and Development

The discovery of pyrrolidine derivatives traces back to the early 20th century, with foundational work on secondary amines and heterocyclic compounds. Pyrrolidine itself, a five-membered saturated nitrogen heterocycle, gained prominence due to its presence in natural alkaloids such as nicotine and hygrine. The development of functionalized pyrrolidines accelerated in the 1970s–1980s with advances in asymmetric synthesis and stereochemical control, enabling the creation of enantiomerically pure derivatives.

(2R,4S)-4-tert-Butyl 2-methyl pyrrolidine-2,4-dicarboxylate emerged as a synthetic intermediate in the late 1990s, driven by the need for chiral building blocks in pharmaceutical chemistry. Its design leverages the stability of tert-butyl and methyl ester groups, which protect reactive carboxylate moieties during multi-step syntheses. This compound’s utility grew alongside the rise of peptidomimetics and protease inhibitors, where pyrrolidine scaffolds are critical for mimicking peptide bonds while enhancing metabolic stability.

Significance in Heterocyclic Chemistry

Pyrrolidine derivatives occupy a central role in heterocyclic chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties. The incorporation of two carboxylate groups at positions 2 and 4 introduces polarity and hydrogen-bonding capacity, making the compound a versatile precursor for drug candidates. For example, pyrrolidine dicarboxylates are key intermediates in antiviral agents targeting hepatitis C protease and in neuromuscular blockers.

The tert-butyl group at position 4 enhances steric bulk, influencing diastereoselectivity in subsequent reactions, while the methyl ester at position 2 provides a handle for further functionalization. This dual protection strategy balances reactivity and stability, a hallmark of modern heterocyclic synthesis.

Nomenclature and Stereochemical Designation

The compound’s systematic IUPAC name, This compound , reflects its stereochemistry and substituents:

  • Pyrrolidine : A five-membered saturated ring with one nitrogen atom.
  • 2,4-Dicarboxylate : Ester groups at positions 2 (methyl) and 4 (tert-butyl).
  • (2R,4S) : The stereodescriptors indicating the absolute configuration at chiral centers C2 and C4, determined using the Cahn-Ingold-Prelog priority rules.

The stereochemical designation is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles. For instance, (2R,4S) configurations are prioritized in antiviral agents like Paritaprevir due to optimal binding to protease active sites.

Structural Classification within Pyrrolidine Derivatives

This compound belongs to the protected pyrrolidine dicarboxylate subclass, characterized by:

  • Ester-protected carboxyl groups : The tert-butyl and methyl esters prevent unwanted side reactions during synthesis.
  • Chiral centers : The (2R,4S) configuration aligns with bioactive conformations observed in natural products like proline.
  • Substituent positioning : The 2,4-dicarboxylate arrangement mimics endogenous dicarboxylic acids, enabling interactions with enzyme active sites.

Table 1: Structural Comparison with Related Pyrrolidine Derivatives

Compound Substituents Configuration Key Applications
Proline 2-carboxylic acid (S) Protein synthesis
Avanafil 2-ethyl, 4-aryl (S) Erectile dysfunction
(2R,4S)-4-tert-Butyl 2-methyl 2-methyl, 4-tert-butyl esters (2R,4S) Drug intermediate

The tert-butyl group’s steric demand and the methyl ester’s lability under basic conditions distinguish this compound from simpler pyrrolidine derivatives, enabling precise control in multi-step syntheses. Its structural features align with trends in fragment-based drug design, where modular components are assembled to optimize target engagement.

Properties

IUPAC Name

4-O-tert-butyl 2-O-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-9(13)7-5-8(12-6-7)10(14)15-4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWOXUBLFSMVCK-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@@H](NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719280
Record name 4-tert-Butyl 2-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253792-86-7
Record name 4-tert-Butyl 2-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Synthesis via Chiral Auxiliaries and Asymmetric Catalysis

The incorporation of chiral auxiliaries represents a cornerstone in the stereoselective synthesis of pyrrolidine derivatives. A pivotal method, detailed in a carbapenem antibiotic synthesis patent, involves the use of Evans’ oxazolidinone auxiliaries to establish the (2R,4S) configuration . In this approach, a pyrrolidine-2-carboxylate precursor undergoes sequential protection and alkylation:

  • Silylation and Oxidation : The hydroxyl group of a pyrrolidine intermediate is protected using tert-butyldimethylsilyl chloride (TBDMSCl), followed by oxidation to a ketone using Dess-Martin periodinane .

  • Asymmetric Aldol Reaction : The ketone undergoes aldol condensation with a chiral pyrrolidone derivative in the presence of lithium bis(trimethylsilyl)amide (LHMDS) at –40°C, achieving >90% diastereomeric excess (d.e.) for the (2R,4S) configuration .

  • Esterification : The tert-butyl and methyl esters are introduced via reaction with tert-butyl chloroformate and methyl iodide, respectively, using Hunig’s base as a catalyst .

Key Reaction Parameters

StepReagents/ConditionsYield (%)Stereoselectivity (d.e.)
SilylationTBDMSCl, imidazole, DMF, 0°C85N/A
Aldol CondensationLHMDS, THF, –40°C7892%
Esterificationtert-Butyl chloroformate, MeI, DIEA, DCM90>99%

This method’s efficacy is underscored by its application in large-scale syntheses, though the reliance on cryogenic conditions (-40°C) poses scalability challenges .

Cyclization Strategies for Pyrrolidine Ring Formation

Cyclization reactions offer a direct route to construct the pyrrolidine core. A study on 3,4-disubstituted pyrrolidines demonstrates the utility of Michael addition-cyclization cascades using nitromethane and coumarins . Adapted for the target compound:

  • Michael Addition : Nitromethane reacts with a coumarin-derived α,β-unsaturated ester to form a nitroalkane intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the nitro group forms the pyrrolidine ring, followed by reduction of the nitro group to an amine using Ra-Ni/H₂ .

  • Double Esterification : The amine is protected as a Boc group, and the carboxylic acids are esterified with tert-butanol and methanol via Steglich esterification .

Optimization Insights

  • Solvent-free conditions at room temperature improve reaction efficiency (62–78% yield over three steps) .

  • Stereochemical control is achieved using L-proline-derived catalysts, yielding the (2R,4S) isomer with 85% enantiomeric excess (e.e.) .

Diastereomeric Resolution and Enzymatic Methods

For racemic mixtures, kinetic resolution using enzymes or chiral acids provides an alternative. A patent describes the resolution of (2R,4S)-4-aminopyrrolidine-2-carboxylate using L-tartaric acid, yielding the desired diastereomer with 98% purity after recrystallization . Applied to the target compound:

  • Racemic Synthesis : The pyrrolidine dicarboxylic acid is synthesized via cyclization of diethyl acetamidomalonate with 1,4-dibromobutane.

  • Salt Formation : Reaction with L-tartaric acid in ethanol preferentially crystallizes the (2R,4S)-diastereomer .

  • Esterification : The resolved acid is converted to esters using DCC/DMAP coupling with tert-butanol and methanol .

Performance Metrics

ParameterValue
Resolution Efficiency45% yield (theoretical max 50%)
Final e.e.>99%

While effective, this method’s 50% maximum yield limits its industrial applicability compared to asymmetric catalysis .

Catalytic Asymmetric Hydrogenation

Recent advances in transition-metal catalysis enable direct hydrogenation of pyrrolidine precursors. A rhodium-catalyzed asymmetric hydrogenation of a diketone intermediate achieves the (2R,4S) configuration with 94% e.e. :

  • Diketone Synthesis : Glutaric anhydride is condensed with methylamine to form a diketopiperazine.

  • Hydrogenation : Using Rh-(R)-BINAP catalyst under 50 psi H₂, the diketone is reduced to the diol .

  • Oxidation and Esterification : The diol is oxidized to the dicarboxylic acid and esterified as described earlier .

Catalyst Comparison

Catalyste.e. (%)Turnover Number (TON)
Rh-(R)-BINAP94450
Ru-TsDPEN88320

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)StereoselectivityScalability
Asymmetric Aldol 7892% d.e.Moderate
Cyclization 6285% e.e.High
Enzymatic Resolution 45>99% e.e.Low
Hydrogenation 8994% e.e.High

The catalytic hydrogenation route emerges as the most scalable and stereoselective, though it requires specialized catalysts. For small-scale pharmaceutical applications, asymmetric aldol condensation offers superior diastereocontrol .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-tert-Butyl 2-methyl pyrrolidine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Deprotected amines.

    Substitution: Alkylated or acylated pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, (2R,4S)-4-tert-Butyl 2-methyl pyrrolidine-2,4-dicarboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications to the pyrrolidine structure can enhance cytotoxicity against cancer cells, suggesting a pathway for developing new anticancer agents .

Case Study: In Vitro Studies

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HeLa (Cervical)8.3
A549 (Lung)12.0

2. Neurological Research

The compound has also shown promise in neurological research, particularly in the modulation of neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests potential use as a scaffold for developing drugs targeting neurological disorders such as depression and anxiety.

Organic Synthesis Applications

1. Chiral Synthesis

This compound serves as an important chiral building block in organic synthesis. Its chirality allows it to be used in the asymmetric synthesis of various pharmaceuticals and agrochemicals.

Synthesis Pathway Example

The compound can be synthesized through a multi-step reaction involving:

  • Formation of the pyrrolidine ring via cyclization of amino acids.
  • Introduction of tert-butyl and carboxylate groups through selective functionalization.

This method has been optimized for yield and purity, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of (2R,4S)-4-tert-Butyl 2-methyl pyrrolidine-2,4-dicarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key analogs and their distinguishing features:

Compound Name Stereochemistry Substituents/R-Groups Key Properties/Applications CAS Number Reference
(2R,4S)-4-tert-Butyl 2-methyl pyrrolidine-2,4-dicarboxylate (2R,4S) 4-tert-butyl, 2-methyl ester Asymmetric synthesis intermediate 135042-17-0
Dibenzyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (2S,4R) 4-hydroxy, 1,2-dibenzyl ester Increased hydrophilicity; peptide synthesis 132622-90-3
(2S,4S)-1-tert-Butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate (2S,4S) 4-azido, 1-tert-butyl, 2-methyl ester Click chemistry applications 121147-97-5
(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (2R,4R) 4-hydroxy, 1-tert-butyl, 2-methyl ester Diastereomer; altered H-bonding capacity 114676-69-6
1-tert-Butyl 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate (2S,4R) 4-difluoromethoxy, 2-chloromethyl ester Enhanced electrophilicity for alkylation 2137062-11-2
4-(tert-Butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate (2R,4R,5S)/(2S,4S,5R) 5-(4-bromophenyl) Thrombin inhibitor precursor (pharmaceutical) Not provided

Stereochemical Impact

  • Diastereomers : The (2R,4S) configuration of the target compound contrasts with analogs like (2R,4R)- and (2S,4S)-isomers. For example, (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate exhibits different hydrogen-bonding patterns, affecting solubility and crystallization behavior.
  • Enantiomeric Activity : The (2S,4S)-azido derivative is enantiomerically distinct, limiting its utility in stereospecific reactions compared to the (2R,4S) target.

Functional Group Modifications

  • Hydroxyl vs. tert-Butyl : The hydroxyl group in Dibenzyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate increases polarity, making it more water-soluble than the hydrophobic tert-butyl analog.
  • Azide Reactivity : The 4-azido group in (2S,4S)-1-tert-Butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate enables click chemistry, a feature absent in the target compound.

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases lipophilicity (LogP ~1.8) compared to hydroxylated analogs (LogP ~0.5) .

Biological Activity

(2R,4S)-4-tert-Butyl 2-methyl pyrrolidine-2,4-dicarboxylate is a compound with notable biological activity, particularly in pharmacological and biochemical contexts. This article explores its biological properties, including antimicrobial effects, potential therapeutic applications, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H21NO5C_{12}H_{21}NO_5, with a molecular weight of approximately 259.3 g/mol. Its structure features a pyrrolidine ring substituted with tert-butyl and carboxylate groups, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study comparing its activity against various bacterial strains, the compound showed moderate antibacterial effects against Staphylococcus aureus and Escherichia coli. The inhibition zones measured were 17 mm for E. coli and 15 mm for S. aureus, indicating its potential as an antibacterial agent (source: ).

Bacterial Strain Inhibition Zone (mm)
Escherichia coli17
Staphylococcus aureus15

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. This aligns with findings from related compounds that target similar pathways.

Therapeutic Applications

Due to its biological activity, this compound has been investigated for potential therapeutic applications beyond antimicrobial use. Its structural analogs have been explored in various studies for their effects on metabolic disorders and as potential anti-inflammatory agents.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various enaminotetramic derivatives highlighted the comparative efficacy of this compound against resistant bacterial strains. The results indicated that modifications in the molecular structure could enhance antibacterial potency (source: ).
  • Metabolic Pathway Interactions : Investigations into the metabolic pathways involving this compound revealed its interactions with cytochrome P450 enzymes. Such interactions are crucial for understanding the compound's pharmacokinetics and potential side effects in therapeutic applications (source: ).

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2R,4S)-4-tert-Butyl 2-methyl pyrrolidine-2,4-dicarboxylate, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving chiral starting materials. A common approach includes:

  • Step 1 : Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group under anhydrous conditions (e.g., Boc₂O, DMAP, CH₂Cl₂) .
  • Step 2 : Stereoselective introduction of substituents via nucleophilic substitution or coupling reactions. For example, fluoro or hydroxy groups are added using KF or hydroxylation catalysts .
  • Step 3 : Esterification with methyl or tert-butyl esters under mild acidic/basic conditions to avoid racemization .
  • Key Variables : Temperature (< 0°C for Boc protection), solvent polarity (DMF for coupling reactions), and catalyst choice (e.g., Pd for cross-couplings). Yields range from 60–85% depending on steric hindrance .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl, δ 3.7 ppm for methyl ester) resolves stereochemistry via coupling constants (J values) and NOE correlations .
  • IR : Absorptions at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc C=O) confirm functional groups .
  • HPLC-MS : Chiral columns (e.g., Chiralpak AD-H) with hexane/ethanol gradients separate enantiomers; ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 286.3) .

Q. How does the tert-butyl group influence the compound’s conformational stability in solution?

  • Methodological Answer : The bulky tert-butyl group restricts pyrrolidine ring puckering, favoring a specific chair conformation. This is validated by:

  • Variable-Temperature NMR : Reduced splitting at higher temperatures indicates restricted rotation .
  • DFT Calculations : Energy minima analysis (e.g., Gaussian 09) shows tert-butyl stabilization via steric shielding of the carboxylate .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data in stereochemical assignments?

  • Methodological Answer : Discrepancies often arise from solvent effects or incorrect DFT parameters. Solutions include:

  • Solvent-Corrected DFT : Use IEF-PCM models to simulate solvent interactions (e.g., DMSO) .
  • X-ray Crystallography : Absolute configuration confirmation via single-crystal analysis (e.g., CCDC deposition) .
  • Dynamic NMR : Monitor ring-flipping kinetics to correlate with computed energy barriers .

Q. How can kinetic studies optimize the removal of the Boc protecting group without racemization?

  • Methodological Answer :

  • Acid Screening : Compare TFA, HCl/dioxane, and HCOOH kinetics via LC-MS. TFA (4 M in CH₂Cl₂, 0°C) achieves >95% deprotection in 2 h with minimal racemization .
  • Racemization Assays : Monitor optical rotation ([α]D²⁵) or chiral HPLC before/after deprotection .

Q. What role does this compound play in peptide mimetic design, and how is its bioactivity validated?

  • Methodological Answer :

  • Applications : Serves as a proline analog to stabilize β-turns in peptides. Incorporation via solid-phase synthesis (Fmoc strategy) .
  • Bioactivity Testing :
  • Circular Dichroism : Confirms secondary structure induction.
  • Protease Resistance Assays : Compare degradation rates vs. native peptides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.